5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the reaction of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux . The structures of the synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity of Derivatives : The compound serves as a precursor in synthesizing a range of derivatives with cytotoxic activities against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antitumor Activities : Another study by Hafez et al. (2013) involved the synthesis of Pyrazolopyrimidines and Schiff Bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were evaluated for their in vitro antitumor activities against different human cancer cell lines, revealing promising results (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Chemical Reactivity and Applications
Heterocyclic Synthesis : El‐Mekabaty (2014) reviewed the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, highlighting its utility as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest. This demonstrates the compound's versatility in creating a variety of pharmacologically active heterocycles (El‐Mekabaty, 2014).
Environmental Applications : A study by Zamani et al. (2009) focused on the development of a Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier. This sensor showed high selectivity and sensitivity for Cr3+ ions, indicating potential applications in environmental monitoring and the determination of chromium in biological and environmental samples (Zamani, Rajabzadeh, Masrornia, Dejbord, Ganjali, & Seifi, 2009).
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Safety and Hazards
Properties
IUPAC Name |
5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDEDLRNWOESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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